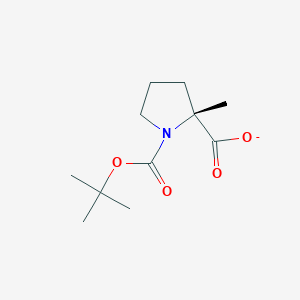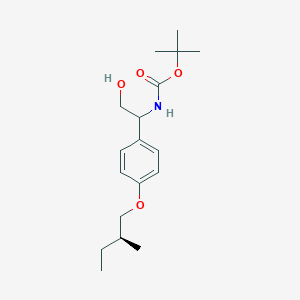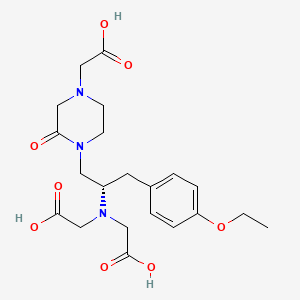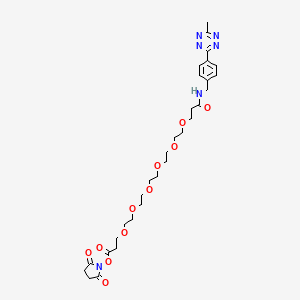
Methyltetrazine-amino-PEG6-CH2CH2COONHS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-amino-PEG6-CH2CH2COONHS is a heterobifunctional polyethylene glycol (PEG) linker. It contains a methyltetrazine group and an N-hydroxysuccinimide (NHS) ester group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the NHS ester reacts with amines to form stable bioconjugates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amino-PEG6-CH2CH2COONHS involves multiple steps:
Formation of Methyltetrazine: Methyltetrazine is synthesized through a series of chemical reactions involving tetrazine derivatives.
PEGylation: The methyltetrazine group is then conjugated to a six-unit polyethylene glycol (PEG) spacer.
NHS Ester Formation:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes:
Custom Synthesis: Tailored synthesis protocols to meet specific requirements.
cGMP Manufacturing: Compliance with current Good Manufacturing Practices (cGMP) to ensure product quality and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyltetrazine-amino-PEG6-CH2CH2COONHS undergoes various chemical reactions, including:
Click Chemistry: The methyltetrazine group reacts with carboxylic acids and activated esters.
Amine Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Carboxylic acids, activated esters, primary amines.
Conditions: Typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the functional groups.
Major Products
The major products formed from these reactions are stable bioconjugates, which are used in various applications such as drug delivery and molecular imaging.
Wissenschaftliche Forschungsanwendungen
Methyltetrazine-amino-PEG6-CH2CH2COONHS has a wide range of scientific research applications:
Chemistry: Used as a bioconjugation reagent for site-specific labeling of biomolecules.
Biology: Employed in activity-based protein profiling to visualize enzyme activities in situ.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the synthesis of functionalized polymers and materials for various industrial applications .
Wirkmechanismus
The mechanism of action of Methyltetrazine-amino-PEG6-CH2CH2COONHS involves:
Bioorthogonal Chemistry:
Bioconjugation: The NHS ester reacts with primary amines to form stable amide bonds, enabling the conjugation of the compound to various biomolecules.
Vergleich Mit ähnlichen Verbindungen
Methyltetrazine-amino-PEG6-CH2CH2COONHS is unique due to its combination of methyltetrazine and NHS ester groups, which provide versatile reactivity for bioconjugation. Similar compounds include:
Methyltetrazine-PEG6-amine HCl salt: Features a methyltetrazine moiety and a primary amine functional group.
Tetrazine-PEG4-amine HCl salt: Contains a tetrazine group and a shorter PEG spacer.
These compounds share similar functionalities but differ in their PEG spacer lengths and specific reactive groups, making this compound particularly suitable for applications requiring longer PEG spacers and dual reactivity .
Eigenschaften
Molekularformel |
C30H42N6O11 |
|---|---|
Molekulargewicht |
662.7 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C30H42N6O11/c1-23-32-34-30(35-33-23)25-4-2-24(3-5-25)22-31-26(37)8-10-41-12-14-43-16-18-45-20-21-46-19-17-44-15-13-42-11-9-29(40)47-36-27(38)6-7-28(36)39/h2-5H,6-22H2,1H3,(H,31,37) |
InChI-Schlüssel |
VFSVGVKVKKGKJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-[5-[1-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B14040441.png)
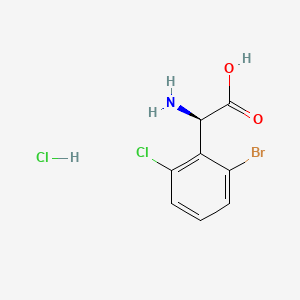

![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B14040472.png)



